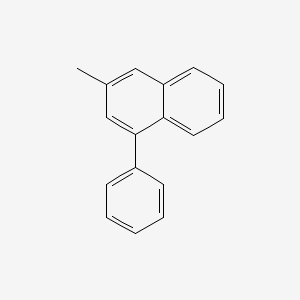
3-Methyl-1-phenylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenylnaphthalene is a useful research compound. Its molecular formula is C17H14 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Methyl-1-phenylnaphthalene is utilized as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions allows for the functionalization of its aromatic rings, leading to diverse derivatives.
Case Study : A study demonstrated the use of this compound in synthesizing antibacterial agents. The compound was modified to yield derivatives that exhibited significant activity against Staphylococcus aureus, showcasing its potential in medicinal chemistry .
Heat Transfer Fluids
Research indicates that this compound can be employed as a heat transfer fluid in concentrating solar power (CSP) systems. Its high thermal stability up to 450 °C makes it an attractive candidate for enhancing thermodynamic efficiency in solar collectors.
Data Table: Thermal Stability Comparison
| Compound | Maximum Operating Temperature (°C) | Stability Duration (hours) |
|---|---|---|
| This compound | 450 | >24 |
| 1-Phenylnaphthalene | 500 | >48 |
This table illustrates that while both compounds are stable at high temperatures, this compound offers practical advantages in specific applications .
Environmental Monitoring
The compound has been studied for its role in environmental monitoring due to its presence in combustion emissions and potential toxicity. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and quantify this compound in environmental samples.
Case Study : A research project focused on assessing the emissions from burn pits found that monitoring PAHs, including this compound, provided insights into air quality and exposure risks during combustion processes .
Analyse Chemischer Reaktionen
Oxidation Reactions
3-Methyl-1-phenylnaphthalene undergoes oxidation primarily at the naphthalene ring. Key pathways include:
-
Theoretical studies (DFT) suggest regioselectivity is influenced by the methyl group, which directs oxidation to the para position relative to itself .
Reduction Reactions
Catalytic hydrogenation selectively saturates the naphthalene ring:
| Reagent/Conditions | Products | Yield | Reference |
|---|---|---|---|
| H₂/Pd-C (room temperature) | 3-Methyl-1-phenyl-1,2,3,4-tetrahydronaphthalene | ~85% | |
| Li/NH₃ (Birch reduction) | Partially reduced dihydro derivatives | 60–70% |
Electrophilic Substitution
The methyl group directs incoming electrophiles to ortho/para positions:
Thermal Decomposition and Isomerization
At elevated temperatures (>400°C), this compound undergoes:
-
GC-MS analysis confirms trace formation of 1,3-dimethyl-2-phenylnaphthalene under pyrolytic conditions .
Stability and Environmental Degradation
Eigenschaften
CAS-Nummer |
29304-65-2 |
|---|---|
Molekularformel |
C17H14 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
3-methyl-1-phenylnaphthalene |
InChI |
InChI=1S/C17H14/c1-13-11-15-9-5-6-10-16(15)17(12-13)14-7-3-2-4-8-14/h2-12H,1H3 |
InChI-Schlüssel |
JAADYDNRCCEORM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















